molecular formula C13H14ClNO3 B8712957 N-Cbz-D-proline chloride

N-Cbz-D-proline chloride

Cat. No.: B8712957
M. Wt: 267.71 g/mol
InChI Key: IBNYJZJSXDGJNG-NSHDSACASA-N
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Description

N-Cbz-D-proline chloride (N-Benzyloxycarbonyl-D-proline chloride) is a chiral, carbamate-protected derivative of proline, a cyclic secondary amino acid. The N-Cbz (benzyloxycarbonyl) group serves as a protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid or other functional sites. Proline’s rigid pyrrolidine ring introduces steric constraints, distinguishing it from linear amino acid derivatives in reactivity and conformational stability.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1

InChI Key

IBNYJZJSXDGJNG-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Peptide Bond Formation

The acid chloride group undergoes nucleophilic acyl substitution with amines, facilitating peptide coupling without requiring additional activating agents. This reaction typically proceeds under mild conditions (0-25°C) in aprotic solvents like THF or DCM:

N-Cbz-D-proline chloride+H2N-RN-Cbz-D-prolyl-R+HCl\text{N-Cbz-D-proline chloride} + \text{H}_2\text{N-R} \rightarrow \text{N-Cbz-D-prolyl-R} + \text{HCl}

Key characteristics:

  • Rate acceleration due to the electron-withdrawing Cbz group.

  • Stereoretention at the α-carbon, confirmed by NMR studies .

  • Common bases: Et3_3N or NaHCO3_3 to neutralize HCl .

Oxidation Reactions

The pyrrolidine ring undergoes site-selective oxidation:

Reaction TypeConditionsProductKey Application
EpoxidationmCPBA, DCM, reflux N-Cbz-3,4-epoxy-D-prolineCyclic ether synthesis
HydroxylationH2_2O2_2, acidic pH cis-4-Hydroxy-D-proline derivativesBioactive molecule scaffolds

Epoxidation proceeds via a cis-dihydroxylation intermediate, with the Cbz group directing electrophilic attack to the C3-C4 position .

Ring-Opening Reactions

The epoxide derivatives undergo nucleophilic ring-opening:

N-Cbz-3,4-epoxy-D-proline+NuN-Cbz-3-Nu-4-OH-D-proline\text{N-Cbz-3,4-epoxy-D-proline} + \text{Nu}^- \rightarrow \text{N-Cbz-3-Nu-4-OH-D-proline}

Observed nucleophiles :

  • Phenylselenide (PhSe^-)

  • Methanol (under Mitsunobu conditions)

  • Ammonia (forming aziridine intermediates)

Steric effects from the Cbz group favor nucleophilic attack at C3 over C4 .

Protecting Group Manipulation

The Cbz group can be selectively removed or modified:

ReactionReagentsOutcome
HydrogenolysisH2_2, Pd/CFree amine (D-proline)
AcidolysisHBr/AcOHDeprotection without racemization
SaponificationLiOH/H2_2OCarboxylic acid formation

Hydrogenolysis proceeds quantitatively in ethanol at 25°C, preserving the pyrrolidine ring’s integrity .

Pyrrolidine Ring Functionalization

The ring undergoes substitutions and eliminations:

  • Tosylation : p-Toluenesulfonyl chloride in pyridine at 4°C yields N-Cbz-4-tosyl-D-proline, a versatile leaving group .

  • Elimination : Microwave-assisted pyrolysis with Na2_2CO3_3 generates 3,4-dehydro-D-proline derivatives .

  • Mitsunobu reaction : Converts secondary alcohols to inverted stereochemistry using DEAD/PPh3_3 .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

  • Polar aprotic solvents (DMF, THF): Accelerate peptide coupling but risk racemization above 30°C .

  • 2-Methyl-2-butanol (2M2B) : Suppresses esterification side reactions during amidation .

  • Toluene : Preferred for high-temperature (>80°C) reactions due to low dielectric constant.

Analytical Characterization

Critical methods for monitoring reactions:

  • 1^11H NMR :

    • Cbz aromatic protons: δ 7.25–7.45 ppm (multiplet)

    • Pyrrolidine CH2_2: δ 1.76 ppm (multiplet)

  • HPLC-MS :

    • Characteristic [M+H]+^+ peak at m/z 287.8

  • Polarimetry :

    • Specific rotation [α]D20^{20}_D = +40° (c=2, EtOH)

This compound’s versatility is exemplified in syntheses of antiviral agents and enzyme inhibitors, where its stereochemical control and orthogonal reactivity enable complex molecular architectures . Recent advances exploit its epoxide derivatives for click chemistry applications, particularly in PROTAC development .

Scientific Research Applications

N-Cbz-D-proline chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes available data from the evidence to compare N-Cbz-D-proline chloride (inferred properties) with related N-Cbz-protected amino acid derivatives:

Compound Molecular Weight Melting Point (°C) Optical Rotation [α] (Conditions) Key Structural Features Source
N-Cbz-D-proline Not reported Not reported Not reported Cyclic secondary amine, N-Cbz group (ASN2208)
N-Cbz-L-valine methyl ester 265.3 54–56 +22.3° (c = 1.12 in chloroform) Branched chain, methyl ester (ASN2622)
N-Cbz-L-aspartic acid methyl ester Not reported Not reported Not reported Dicarboxylic acid, methyl ester (ASN2612)
N-Cbz-cis-4-Fluoro-L-prolinonitrile Not reported Not reported Not reported Fluorine substitution, nitrile group

Key Observations:

Steric and Conformational Effects: N-Cbz-D-proline’s cyclic structure restricts rotational freedom compared to linear analogs like N-Cbz-L-valine methyl ester. This impacts its reactivity in peptide synthesis, particularly in coupling efficiency .

Solubility and Stability: Chloride counterions (as in anthocyanins like Ideain chloride) improve aqueous solubility by forming ionic interactions . By analogy, this compound may exhibit enhanced solubility in polar solvents compared to non-ionic esters (e.g., N-Cbz-L-valine methyl ester).

Optical Activity :

  • The D-configuration of proline confers an optical rotation opposite to L-configured analogs (e.g., N-Cbz-L-valine methyl ester: +22.3°). Exact values for this compound remain unreported in the evidence .

Q & A

Q. What are the established synthetic protocols for preparing N-Cbz-D-proline chloride, and how can its purity and structural integrity be validated?

Methodological Answer:

  • Synthesis : React N-Cbz-D-proline with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Monitor completion via thin-layer chromatography (TLC) .
  • Purification : Isolate the product via vacuum distillation or recrystallization (e.g., using ethyl acetate/hexane mixtures).
  • Validation :
    • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
    • Structure :
  • 1H/13C NMR : Key peaks include Cbz-protected amine (δ 7.2–7.4 ppm, aromatic protons) and proline backbone signals (δ 3.5–4.5 ppm for α-proton) .
  • Optical Rotation : Verify chirality ([α]D = +40°, c = 2 in ethanol) .
    • Melting Point : Confirm within 76–78°C .

Q. What analytical techniques are critical for distinguishing this compound from its enantiomer or unprotected analogs?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
  • Infrared Spectroscopy (IR) : Identify the carbonyl stretch of the Cbz group (~1690–1710 cm⁻¹) and absence of free carboxylic acid O-H stretch .
  • Elemental Analysis : Verify C, H, N, and Cl content (e.g., theoretical Cl% = 14.2% for C₁₃H₁₄ClNO₄) .

Advanced Research Questions

Q. How can racemization be minimized during peptide coupling reactions involving this compound?

Methodological Answer:

  • Temperature Control : Conduct reactions at 0–4°C to slow racemization kinetics .
  • Coupling Agents : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to activate the carboxyl group without generating acidic byproducts .
  • Reaction Monitoring : Perform chiral HPLC at intermediate steps to detect <1% enantiomeric excess (ee) loss .
  • Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) that promote racemization; opt for dichloromethane or THF .

Q. How should researchers resolve contradictions in reported reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Variable Identification : Systematically test factors like resin swelling, coupling time (30–120 min), and activator-to-substrate ratios (1.5–3.0 equiv) .
  • Control Experiments :
    • Compare batch-to-batch purity of N-Cbz-D-proline chloride via HPLC .
    • Use internal standards (e.g., Fmoc-Gly-OH) to normalize yield calculations .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of variables. Report confidence intervals (p < 0.05) .

Q. What strategies optimize the enantiomeric purity of peptides synthesized using this compound?

Methodological Answer:

  • Pre-activation : Pre-form the active ester (e.g., pentafluorophenyl ester) to reduce on-resin racemization .
  • Coupling Additives : Include diisopropylethylamine (DIPEA) to scavenge HCl, preventing acid-mediated epimerization .
  • Post-Synthesis Analysis :
    • Circular Dichroism (CD) : Compare CD spectra with reference peptides to confirm secondary structure integrity .
    • Marfey’s Reagent : Derivatize hydrolyzed peptides and analyze via HPLC to quantify D/L-proline ratios .

Q. How can researchers validate the compatibility of this compound with novel coupling reagents or green chemistry protocols?

Methodological Answer:

  • Screening Matrix : Test reagents like COMU or DMT-MM in solvent systems (e.g., cyclopentyl methyl ether) under microwave-assisted conditions .
  • Green Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each condition .
  • Cross-Validation : Use LC-MS to confirm product identity and exclude side reactions (e.g., oxazolone formation) .

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